molecular formula C19H17N3O2S2 B6582852 5-[(4-propoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one CAS No. 1019151-41-7

5-[(4-propoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

Cat. No.: B6582852
CAS No.: 1019151-41-7
M. Wt: 383.5 g/mol
InChI Key: VCVSANFSPRODJM-UHFFFAOYSA-N
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Description

The compound 5-[(4-propoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one is a heterocyclic molecule featuring a tricyclic core system with sulfur (thia) and nitrogen (triaza) atoms. Its structure includes a sulfanylidene (C=S) group and a 4-propoxyphenylmethyl substituent, which likely enhances its lipophilicity and electronic properties. The synthesis of such complex molecules often involves multi-step reactions in polar aprotic solvents like DMF, with acetic acid as a catalyst, as seen in analogous heterocyclic systems . Structural validation of this compound would rely on crystallographic tools such as SHELX for refinement and ORTEP-3 for visualization, ensuring accuracy in bond lengths, angles, and stereochemistry .

Properties

IUPAC Name

5-[(4-propoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c1-2-10-24-13-7-5-12(6-8-13)11-22-18(23)16-15(21-19(22)25)14-4-3-9-20-17(14)26-16/h3-9H,2,10-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVSANFSPRODJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-propoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one typically involves a multi-step process. One common method includes the reaction of a propoxyphenyl derivative with a thia-triazatricyclo precursor under controlled conditions. The reaction often requires the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[(4-propoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique tricyclic structure that includes sulfur and nitrogen heteroatoms, contributing to its biological activity and chemical reactivity. The presence of the propoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability in pharmaceutical applications.

Medicinal Chemistry

Research indicates that compounds with similar structural motifs exhibit significant antibacterial and antifungal activities. The triazatricyclo structure may enhance interaction with biological targets such as enzymes or receptors involved in disease pathways.

Case Study: Antimicrobial Activity

A study published in Antimicrobial Agents and Chemotherapy investigated the efficacy of triazole derivatives against resistant strains of bacteria. The findings suggested that modifications to the triazole ring could lead to improved potency against Gram-positive bacteria .

Anticancer Properties

Preliminary studies have shown that related compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The unique sulfur-containing structure may play a role in disrupting cellular redox balance, leading to enhanced anticancer effects.

Case Study: Cytotoxicity Assays

In vitro cytotoxicity assays demonstrated that compounds with similar configurations were effective against human breast cancer cells (MCF-7) and showed promise for further development .

Material Science

The compound's unique structure lends itself to applications in material science, particularly in the development of organic semiconductors and photovoltaic materials due to its potential electronic properties.

Case Study: Organic Photovoltaics

Research has explored the use of sulfur-containing organic compounds in solar cells, highlighting their ability to improve charge transport and stability . The incorporation of this compound into polymer matrices could enhance the efficiency of organic solar cells.

Mechanism of Action

The mechanism of action of 5-[(4-propoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Points of Comparison

This complexity may influence bioavailability and target binding.

Substituent Effects :

  • The 4-propoxyphenyl group in the target compound provides a longer alkyl chain than the 4-methoxyphenyl group in Compound 5, likely increasing lipophilicity and altering metabolic stability .
  • The sulfanylidene (C=S) group in the target compound may exhibit distinct reactivity compared to the thioxo (C=S) group in Compound 19, particularly in nucleophilic substitution or metal coordination .

Microwave-assisted synthesis (as in Compound 19) typically improves yield and reduces reaction time compared to conventional heating .

Crystallographic Validation :

  • Structural confirmation of the target compound would require tools like SHELXL for refinement and ORTEP-3 for visualization, similar to methods used in validating Compound 5 and 19 .

Research Findings

  • Electronic Properties : The propoxyphenyl group’s electron-donating propoxy chain could enhance π-π stacking interactions in the target compound, unlike the methoxy group in Compound 5 .
  • Reactivity: The sulfanylidene group may participate in tautomerism or act as a hydrogen-bond acceptor, differing from the thiazolidinone ring’s behavior in Compound 5 .

Biological Activity

The compound 5-[(4-propoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one is a complex organic molecule with potential biological activities that warrant detailed exploration. This article reviews its synthesis, structural characteristics, and biological activities based on diverse research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step organic reactions that incorporate various functional groups, particularly the sulfanylidene and triazatricyclo structures. The characterization typically employs techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Used for determining the structure and purity of the compound.
  • Mass Spectrometry (MS) : Provides molecular weight and structural information.
  • Infrared Spectroscopy (IR) : Identifies functional groups present in the molecule.

Biological Activity Overview

The biological activities of this compound have been investigated through various in vitro studies and assays. The following sections summarize key findings related to its pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of similar triazatricyclo compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains including Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Properties

Studies on structurally related compounds suggest potential anticancer activity. For example:

  • Cell Line Studies : Certain derivatives have demonstrated cytotoxic effects against colon cancer and leukemia cell lines by inducing apoptosis through caspase activation . This suggests that the target compound may also exhibit similar mechanisms.

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeTarget Organisms/Cell LinesReference
Compound AAntibacterialSalmonella typhi, Bacillus subtilis
Compound BAnticancerColon cancer cell lines
Compound CAntifungalVarious fungal strains
Compound DEnzyme InhibitionAcetylcholinesterase

Case Studies

  • Antibacterial Evaluation : A study evaluated the antibacterial efficacy of synthesized derivatives against multiple strains, revealing moderate to strong activity against specific pathogens .
  • Cytotoxicity Assessment : In vitro assays on human cancer cell lines showed that certain derivatives caused significant DNA fragmentation and cell cycle arrest, indicating their potential as anticancer agents .
  • Enzyme Inhibition Studies : The compound's ability to inhibit acetylcholinesterase was tested, showing promising results that could lead to therapeutic applications in neurodegenerative diseases .

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